

# Catadegbrutinib in B-cell Lymphoma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell lymphoma treatment is rapidly evolving, with Bruton's tyrosine kinase (BTK) inhibitors becoming a cornerstone of therapy. This guide provides a comparative analysis of the emerging BTK-targeted protein degrader, **catadegbrutinib**, alongside other key BTK inhibitors, presenting experimental data, detailed methodologies, and visual representations of molecular pathways and clinical trial workflows.

## Introduction to Catadegbrutinib and the BTK Inhibitor Class

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of malignant B-cells.[1] The development of BTK inhibitors has significantly improved outcomes for patients with various B-cell malignancies.[1]

Catadegbrutinib (BGB-16673) represents a novel approach in this class. Unlike traditional BTK inhibitors that block the enzyme's activity, catadegbrutinib is a targeted protein degrader. It functions by inducing the breakdown and removal of the BTK protein from cancer cells, a mechanism that may overcome resistance seen with conventional inhibitors.[2][3] This guide compares the clinical trial data of catadegbrutinib with first-generation (ibrutinib), second-generation (acalabrutinib, zanubrutinib), and non-covalent (pirtobrutinib) BTK inhibitors.

### **Comparative Efficacy in B-cell Malignancies**







The following tables summarize key efficacy data from clinical trials of **catadegbrutinib** and its comparators in various B-cell lymphomas. It is important to note that these trials were conducted in different patient populations and at different stages of clinical development, precluding direct head-to-head comparison in all instances.

Table 1: Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)



| Drug                | Trial<br>(NCT)                        | Patient<br>Populati<br>on                                | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | Median Progres sion- Free Survival (PFS)      | Median<br>Overall<br>Survival<br>(OS)        | Citation<br>(s) |
|---------------------|---------------------------------------|----------------------------------------------------------|---------------------------------------|-----------------------------------|-----------------------------------------------|----------------------------------------------|-----------------|
| Catadeg<br>brutinib | CaDAnC<br>e-101<br>(NCT050<br>06716)  | R/R<br>DLBCL                                             | Data not<br>yet<br>mature             | Data not<br>yet<br>mature         | Data not<br>yet<br>mature                     | Data not<br>yet<br>mature                    | [3]             |
| Ibrutinib           | PHOENI<br>X<br>(NCT018<br>55750)      | Newly Diagnose d non- GCB DLBCL (<60 years) with R- CHOP | -                                     | -                                 | 3-year<br>EFS:<br>100%<br>(MCD/N1<br>subtypes | 3-year<br>OS:<br>100%<br>(MCD/N1<br>subtypes | [4]             |
| Acalabrut<br>inib   | Phase Ib<br>(NCT021<br>12526)         | R/R non-<br>GCB<br>DLBCL                                 | 24%                                   | 19%                               | 1.9<br>months                                 | 15.5<br>months                               | [5][6]          |
| Zanubruti<br>nib    | BGB-<br>3111-207<br>(NCT031<br>45064) | R/R non-<br>GCB<br>DLBCL                                 | 29.3%                                 | 17.1%                             | 2.8<br>months                                 | 8.4<br>months                                | [7][8][9]       |
| Pirtobruti<br>nib   | BRUIN<br>(NCT037<br>40529)            | R/R<br>DLBCL                                             | Data not<br>yet<br>mature             | Data not<br>yet<br>mature         | Data not<br>yet<br>mature                     | Data not<br>yet<br>mature                    | [10]            |

R/R: Relapsed/Refractory; non-GCB: non-Germinal Center B-cell; EFS: Event-Free Survival;

OS: Overall Survival



Table 2: Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) and Mantle Cell Lymphoma (MCL)

| Drug            | Trial (NCT)                  | Patient<br>Population                  | Overall<br>Response<br>Rate (ORR) | Citation(s) |
|-----------------|------------------------------|----------------------------------------|-----------------------------------|-------------|
| Catadegbrutinib | CaDAnCe-101<br>(NCT05006716) | R/R CLL/SLL                            | 77.6%                             | -           |
| Ibrutinib       | Various                      | R/R CLL/SLL &<br>MCL                   | Established efficacy              | [1]         |
| Acalabrutinib   | Various                      | R/R CLL/SLL &<br>MCL                   | Established efficacy              | [1]         |
| Zanubrutinib    | Various                      | R/R CLL/SLL &<br>MCL                   | Established efficacy              | [1]         |
| Pirtobrutinib   | BRUIN<br>(NCT03740529)       | R/R MCL (cBTKi<br>pre-treated)         | 52%                               | [10]        |
| Pirtobrutinib   | BRUIN<br>(NCT03740529)       | R/R CLL/SLL<br>(cBTKi pre-<br>treated) | 62%                               | [11]        |

R/R: Relapsed/Refractory; cBTKi: covalent BTK inhibitor

### **Comparative Safety Profiles**

The safety profiles of BTK inhibitors are a critical consideration in treatment selection. The following table outlines common and serious adverse events observed in clinical trials.

Table 3: Key Adverse Events (Any Grade and Grade ≥3)



| Drug            | Common Adverse<br>Events (Any Grade)                     | Grade ≥3 Adverse<br>Events                                       | Citation(s)    |
|-----------------|----------------------------------------------------------|------------------------------------------------------------------|----------------|
| Catadegbrutinib | (Data from early trials)                                 | Neutropenia,<br>Thrombocytopenia                                 | -              |
| Ibrutinib       | Diarrhea, Fatigue,<br>Nausea, Bruising                   | Atrial fibrillation, Hypertension, Major hemorrhage, Neutropenia | [12][13][14]   |
| Acalabrutinib   | Headache, Diarrhea,<br>Fatigue                           | Neutropenia, Anemia                                              | [5][6][15]     |
| Zanubrutinib    | Upper respiratory tract infection, Bruising, Neutropenia | Neutropenia,<br>Thrombocytopenia                                 | [7][8][16][17] |
| Pirtobrutinib   | Fatigue, Diarrhea,<br>Contusion                          | Neutropenia, Anemia,<br>Thrombocytopenia,<br>Infections          | [10][18][19]   |

## **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the pivotal studies discussed.

Catadegbrutinib: CaDAnCe-101 (NCT05006716)[20][21]

Phase: 1/2

- Study Design: Open-label, dose-escalation and expansion study.
- Patient Population: Adults with relapsed or refractory B-cell malignancies, including DLBCL, MCL, FL, MZL, WM, and CLL/SLL.[3] Patients must have received at least two prior therapies, including a covalent BTK inhibitor if approved for their disease.[22]
- Intervention: Catadegbrutinib administered orally once daily.



 Primary Objectives: To assess safety and tolerability, and to determine the maximum tolerated dose and recommended Phase 2 dose.

Ibrutinib: PHOENIX (NCT01855750)[23][24][25]

- Phase: 3
- Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: Newly diagnosed patients with non-GCB subtype of DLBCL.
- Intervention: Ibrutinib (560 mg daily) in combination with R-CHOP chemotherapy versus placebo plus R-CHOP.[23]
- Primary Endpoint: Event-free survival.[23]

Acalabrutinib in DLBCL: Phase Ib Study (NCT02112526)[5][6][26][27]

- Phase: 1b
- Study Design: Multicenter, open-label study.
- Patient Population: Adults with relapsed or refractory de novo non-GCB DLBCL.[5]
- Intervention: Acalabrutinib 100 mg administered orally twice daily in 28-day cycles.[5]
- Primary Endpoint: Safety profile of acalabrutinib.[5]

Zanubrutinib in DLBCL: BGB-3111-207 (NCT03145064)[7][8][9][28]

- Phase: 2
- Study Design: Multicenter, single-arm study.
- Patient Population: Patients with relapsed or refractory non-GCB DLBCL who were ineligible for intensive chemotherapy and bone marrow transplantation.
- Intervention: Zanubrutinib 160 mg administered orally twice daily.



• Primary Endpoint: Overall response rate.[7]

Pirtobrutinib: BRUIN (NCT03740529)[10][19][29]

Phase: 1/2

- Study Design: First-in-human, multicenter, open-label, dose-escalation and expansion trial.
- Patient Population: Patients with previously treated B-cell malignancies, including those who have failed prior covalent BTK inhibitors.[10]
- Intervention: Pirtobrutinib administered orally once daily at various dose levels, with 200 mg daily selected as the recommended Phase 2 dose.[10][19]
- Primary Endpoints: Maximum tolerated dose (Phase 1) and overall response rate (Phase 2).
   [10]

## Visualizing Molecular Mechanisms and Clinical Workflows

BTK Signaling Pathway and Drug Mechanisms

The following diagram illustrates the B-cell receptor signaling cascade and the points of intervention for different classes of BTK-targeted therapies.





#### Click to download full resolution via product page

Caption: BTK signaling pathway and points of therapeutic intervention.

Typical Clinical Trial Workflow for B-cell Lymphoma

This diagram outlines the standard process for a patient participating in a clinical trial for a new B-cell lymphoma therapy.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. CaDAnCe-101: A phase 1 and 2 trial of the treatment BGB-16673 in people with B-cell lymphomas | Lymphoma Action [lymphoma-action.org.uk]
- 4. Effect of ibrutinib with R-CHOP chemotherapy in genetic subtypes of DLBCL PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Acalabrutinib for treatment of diffuse large B-cell lymphoma: results from a phase Ib study
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Zanubrutinib monotherapy for relapsed or refractory non-germinal center diffuse large Bcell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanubrutinib monotherapy for relapsed or refractory non-germinal center diffuse large B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Efficacy and safety of ibrutinib in diffuse large B-cell lymphoma: A single-arm metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Ibrutinib as Monotherapy or Combination Therapy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (R/R DLBCL): A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]



- 17. ajmc.com [ajmc.com]
- 18. Lilly to present data from two positive Phase 3 studies of Jaypirca (pirtobrutinib) in chronic lymphocytic leukemia at the 2025 American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- 19. Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial | Haematologica [haematologica.org]
- 20. beonemedaffairs.com [beonemedaffairs.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. rarecancers.org.au [rarecancers.org.au]
- 23. Janssen Provides Update on IMBRUVICA® (ibrutinib) Phase 3 PHOENIX Trial in Newly Diagnosed Non-Germinal Center B Cell (Non-GCB) Subtype of Diffuse Large B-Cell Lymphoma (DLBCL) [jnj.com]
- 24. Randomized Phase III Trial of Ibrutinib and Rituximab Plus Cyclophosphamide,
   Doxorubicin, Vincristine, and Prednisone in Non-Germinal Center B-Cell Diffuse Large B-Cell
   Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ibrutinib in DLBCL: revelations from further analysis of PHOENIX | VJHemOnc [vjhemonc.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. beonemedinfo.com [beonemedinfo.com]
- 29. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Catadegbrutinib in B-cell Lymphoma: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544302#catadegbrutinib-clinical-trial-results-for-b-cell-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com